2-Bromo-5-iodo-3-methylpyridine
Overview
Description
The compound 2-Bromo-5-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential biological activities. The presence of bromine and iodine substituents on the pyridine ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogenation reactions, where bromine and iodine are introduced into the pyridine ring. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines have been synthesized through Stille coupling and bromination reactions . Similarly, 2-bromo-4-iodopyridine, a close relative to the compound of interest, has been synthesized using a 'halogen dance' reaction followed by one-pot disubstitutions . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 2-Bromo-5-iodo-3-methylpyridine.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly influence the reactivity and interaction of the molecule with other chemical entities. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these molecules .
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, serving as intermediates for the synthesis of complex molecules. For example, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide in multicomponent chemistry, demonstrating the reactivity of bromopyridines under both basic and acidic conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the potential of bromopyridines in palladium-catalyzed amination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as melting points, boiling points, solubility, and stability, are influenced by the nature and position of the substituents on the pyridine ring. These properties are crucial for the handling and application of these compounds in chemical syntheses. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its subsequent reactions with various electrophiles demonstrate the reactivity and utility of bromopyridines in the synthesis of functionalized derivatives .
Scientific Research Applications
Halogen Exchange in Pyridines
2-Bromo-5-iodo-3-methylpyridine is involved in halogen exchange reactions. Research by Schlosser and Cottet (2002) showed that heating with bromotrimethylsilane can convert chloropyridines into bromopyridines, which can subsequently yield iodo compounds when treated with iodotrimethylsilane. This process also applies to methylpyridines, indicating a potential use for 2-Bromo-5-iodo-3-methylpyridine in such transformations (Schlosser & Cottet, 2002).
Formation of Functionalized Pyridines
Song et al. (2004) demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride, which could not be accessed previously, through an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine. This process allows the generation of various functionalized pyridine derivatives, highlighting the relevance of 2-Bromo-5-iodo-3-methylpyridine in the synthesis of compounds like Lonafarnib, an anticancer agent (Song et al., 2004).
Use in Aminocarbonylation Reactions
Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which can be extended to 2-Bromo-5-iodo-3-methylpyridine. This reaction resulted in various amides, with complete conversion and high yields, suggesting its utility in synthesizing a range of pyridine-based compounds (Takács et al., 2012).
Formation of Azinium Salts and Co-crystals
Research by Baykov et al. (2021) on the interaction between haloarenenitriles and azines indicates that compounds like 2-Bromo-5-iodo-3-methylpyridine could be involved in the formation of azinium salts or stable co-crystals through halogen bonding, dependent on steric and electronic effects (Baykov et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPSANINUBHCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435791 | |
Record name | 2-Bromo-5-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodo-3-methylpyridine | |
CAS RN |
65550-78-9 | |
Record name | 2-Bromo-5-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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